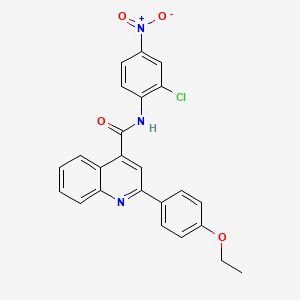
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also exert its anti-inflammatory and analgesic activity by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators. It has also been shown to have analgesic activity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential as an anticancer agent. It has shown promising activity against cancer cell lines, making it a potential candidate for further development as an anticancer drug. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Future Directions
There are several potential future directions for the study of N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. One direction is the further investigation of its potential as an anticancer agent. Studies could focus on its efficacy in animal models and its potential as a drug candidate for clinical trials. Another direction is the investigation of its potential as a fluorescent probe for bioimaging. Studies could focus on its imaging properties and its potential applications in biological imaging. Additionally, further studies are needed to determine its safety profile and potential side effects, as well as its potential as an anti-inflammatory and analgesic agent.
Synthesis Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-4-nitroaniline with 4-ethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to a reaction with 4-chloroquinoline-2-carboxylic acid in the presence of a base to yield the final product.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has shown promising activity against cancer cell lines. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent. In material science, this compound has been investigated for its potential as a fluorescent probe for bioimaging.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-32-17-10-7-15(8-11-17)23-14-19(18-5-3-4-6-21(18)26-23)24(29)27-22-12-9-16(28(30)31)13-20(22)25/h3-14H,2H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGNZIHXSFXGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)